molecular formula C11H10F6N2O3 B068620 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate CAS No. 181828-01-3

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate

Cat. No. B068620
CAS RN: 181828-01-3
M. Wt: 332.2 g/mol
InChI Key: GOSOPAPEXLJAEZ-UHFFFAOYSA-M
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Description

“1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate” is a pyridinium salt. Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

The synthesis of pyridinium salts like “1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate” has been studied extensively . They are important as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .


Molecular Structure Analysis

The molecular formula of “1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate” is C7H6F3NO2 . The molecular weight is 193.12 . The SMILES string is c1ccncc1.OC(=O)C(F)(F)F .


Chemical Reactions Analysis

The reactivity of pyridinium salts has been a topic of interest in many research studies . They are known for their diverse reactivity and applications in various fields .


Physical And Chemical Properties Analysis

“1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate” is a solid at 20 degrees Celsius . It is soluble in water . The melting point is between 82.0 to 86.0 °C .

Scientific Research Applications

Organic Synthesis Studies

This compound is useful in organic synthesis studies . It can be used as a reagent in various chemical reactions due to its unique structure and properties .

Preparation of Trifluoromethyl 1,3-Dicarbonyl Compounds

4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate may be used in the synthesis of trifluoromethyl 1,3-dicarbonyl compounds . These compounds have various applications in medicinal chemistry and drug design.

Pyridinium Ionic Liquids

Pyridinium salts, including this compound, are important in the field of ionic liquids . Ionic liquids have numerous applications, including green chemistry, catalysis, and electrochemistry.

Pyridinium Ylides

Pyridinium salts can also be used to generate pyridinium ylides , which are useful intermediates in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Anti-Microbial Applications

Some pyridinium salts have demonstrated anti-microbial properties . While specific studies on this compound are not available, it could potentially be explored for such applications.

Anti-Cancer Research

Similarly, certain pyridinium salts have shown potential in anti-cancer research . Further studies could investigate whether this compound has similar properties.

Safety And Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with the skin or eyes, wash with plenty of water .

Future Directions

Pyridinium salts have been highlighted for their importance in various fields including materials science and biological issues related to gene delivery . They are expected to continue playing a significant role in these areas in the future .

properties

IUPAC Name

1-[4-(dimethylamino)pyridin-1-ium-1-yl]-2,2,2-trifluoroethanone;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N2O.C2HF3O2/c1-13(2)7-3-5-14(6-4-7)8(15)9(10,11)12;3-2(4,5)1(6)7/h3-6H,1-2H3;(H,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSOPAPEXLJAEZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446230
Record name 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate

CAS RN

181828-01-3
Record name 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate highlighted in the research?

A1: The research primarily focuses on the use of 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate as an efficient reagent for the preparation of trifluoromethyl 1,3-dicarbonyl compounds. [] While the exact mechanism is not detailed in the provided abstracts, its role as a reagent suggests it participates in the chemical reactions leading to the formation of these specific compounds.

Q2: Are there any details regarding the characterization of 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate?

A2: Unfortunately, the abstracts do not provide specific details regarding the molecular formula, weight, or spectroscopic data for 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate. [, ] Further investigation into the full research articles or other literature sources is necessary to obtain this information.

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